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Compound of Interest

Compound Name: Norcarane-3-amine, hydrochloride

Cat. No.: B1660538

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for
norcarane-3-amine hydrochloride. Due to the absence of publicly available experimental
spectra for this specific compound, this document presents predicted and representative data
based on the analysis of its chemical structure and established principles of spectroscopic
techniques for similar amine hydrochloride compounds. It also outlines detailed experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Chemical Structure

IUPAC Name: Bicyclo[4.1.0]heptan-3-amine hydrochloride Molecular Formula: C7H14CIN
Molecular Weight: 147.65 g/mol Structure:
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Predicted Spectral Data
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The following tables summarize the expected quantitative data for norcarane-3-amine
hydrochloride. These values are estimations based on the analysis of related structures and
general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.0-3.5 Multiplet 1H CH-NHs* (H3)
) CH:z (adjacent to CH-

~1.8-2.2 Multiplet 2H
NHs™*)

~1.2-1.8 Multiplet 4H Cyclohexane ring CH2
Cyclopropane ring CH

~0.8-1.2 Multiplet 2H yeloprop g
(H1, H6)
Cyclopropane rin

~0.3-0.8 Multiplet 2H yeloprop 9
CHz (H7)

~8.0-9.0 Broad Singlet 3H -NHs*

13C NMR (Carbon-13 NMR)

Chemical Shift (d) ppm Assignment

~50 - 55 C3 (CH-NHs*)

~30-35 Cyclohexane ring CHz (adjacent to C3)

~20-30 Other cyclohexane ring CH2

~15-20 C1, C6 (Cyclopropane CH)

~10-15 C7 (Cyclopropane CH2)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
2800 - 3200 Strong, Broad N-H stretch of -NHs*
2920 - 2950 Strong C-H stretch (aliphatic)
2850 - 2870 Medium C-H stretch (aliphatic)
) N-H bend (asymmetric) of -
~1600 Medium
NH3*
) N-H bend (symmetric) of -
~1500 Medium
NHs*
1440 - 1470 Medium C-H bend (scissoring)
~1000 - 1200 Medium C-N stretch

Mass Spectrometry (MS)

The mass spectrum of the hydrochloride salt will typically show the mass of the free amine after
the loss of HCI.

m/z Relative Intensity Assignment

[M-CI-H]* (Molecular ion of the

111.12 High _
free amine, C7H13N ™)
) [M-CI-H - NHs]* (Loss of
94.09 Medium _
ammonia)
_ Fragmentation of the bicyclic
Other fragments Variable

ring system

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for amine
hydrochlorides.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of norcarane-3-amine hydrochloride in
0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds, or CDsOD). Ensure the
sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
o Use the residual solvent peak as an internal reference.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-10 seconds.

o A higher number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of 13C.

o The solvent signal is used for internal referencing.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
uniform powder is obtained. Press the powder into a thin, transparent pellet using a
hydraulic press.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

[e]

Place the sample in the beam path and record the sample spectrum.

o

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The spectrum is usually recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or water.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Chemical lonization (Cl), is typically used for amine
hydrochlorides.

o Data Acquisition:

o Introduce the sample into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o ESI is often performed in positive ion mode to detect the protonated molecule of the free

amine.
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to
obtain fragmentation patterns of the molecular ion.
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Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like norcarane-3-amine hydrochloride.
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Caption: General workflow for the spectroscopic analysis of norcarane-3-amine hydrochloride.

« To cite this document: BenchChem. [Spectroscopic Profile of Norcarane-3-amine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1660538#norcarane-3-amine-hydrochloride-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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